2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 865288-08-0
VCID: VC7740073
InChI: InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 865288-08-0

Cat. No.: VC7740073

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide - 865288-08-0

Specification

CAS No. 865288-08-0
Molecular Formula C14H11N3O2S
Molecular Weight 285.32
IUPAC Name 2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
Standard InChI Key AMEPRZQOTONOHW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole ring substituted at the 2-position with an acetamide group bearing a phenyl moiety and at the 5-position with a thiophen-2-yl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability. The thiophene ring contributes aromaticity and sulfur-based interactions, while the phenyl group enhances lipophilicity, potentially improving membrane permeability .

Key Structural Features:

  • Oxadiazole Ring: Imparts rigidity and serves as a hydrogen bond acceptor.

  • Thiophene Moiety: Enhances π-π stacking interactions with biological targets.

  • Phenylacetamide Side Chain: Modulates solubility and bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions using hydrazide precursors. For this compound, two plausible routes are proposed:

Route 1: Hydrazide Cyclization

  • Formation of Hydrazide Intermediate:
    Reacting 2-phenylacetohydrazide with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acylhydrazide .

  • Cyclization:
    Treatment with phosphorus oxychloride (POCl₃) at 80°C induces dehydration, forming the 1,3,4-oxadiazole ring .

2-Phenylacetohydrazide+Thiophene-2-carbonyl chloridePOCl3,80CTarget Compound\text{2-Phenylacetohydrazide} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{POCl}_3, 80^\circ \text{C}} \text{Target Compound}

Route 2: Coupling Reaction

  • Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine:
    Condensation of thiosemicarbazide with thiophene-2-carboxylic acid, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .

  • Acetylation:
    Coupling the amine intermediate with 2-phenylacetyl chloride using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane .

Optimization of Reaction Conditions

Reaction parameters significantly influence yield and purity. Key findings from analogous syntheses are summarized below:

ConditionSolventBaseCoupling AgentYield (%)
DCM, 3 hDCMDIPEAHATU85
THF, 5 hTHFTEAHATU62
DMF, 4 hDMFNaHCO₃EDC45

Table 1: Optimization of coupling reactions for oxadiazole derivatives .

DCM (dichloromethane) with DIPEA as a base provided optimal yields due to improved solubility and reduced side reactions .

Physicochemical Characterization

Infrared Spectroscopy (IR):

  • N–H Stretch: 3270 cm⁻¹ (amide NH).

  • C=O Stretch: 1704 cm⁻¹ (acetamide carbonyl).

  • C–N Stretch: 1442 cm⁻¹ (oxadiazole ring).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.84–7.85 (d, 2H, phenyl-H), 7.52–7.63 (m, 4H, thiophene-H), 6.73 (s, 1H, oxadiazole-H), 4.22 (br s, 2H, NH₂).

  • ¹³C NMR:

    • 167.8 ppm (C=O), 160.3 ppm (oxadiazole C2), 142.1 ppm (thiophene C2) .

Mass Spectrometry:

  • LC-MS: m/z 285.32 [M + H]⁺, consistent with the molecular formula C₁₄H₁₁N₃O₂S.

Solubility and Stability

The compound is soluble in DCM and DMSO but exhibits limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and low temperatures.

Biological Activity and Mechanisms

Proposed Mechanism:

  • Membrane Disruption: The lipophilic phenyl group facilitates penetration into bacterial cell membranes.

  • Enzyme Inhibition: Oxadiazole rings chelate metal ions in microbial enzymes (e.g., DNA gyrase) .

Antioxidant Activity

In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, oxadiazole derivatives exhibit radical scavenging:

  • IC₅₀: 34.2 µM (target analog) vs. 28.5 µM (ascorbic acid) .

Future Research Directions

Target Validation and Screening

  • In Vitro Assays:

    • Evaluate antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Klebsiella pneumoniae).

    • Screen for anticancer activity using NCI-60 cell lines.

  • Molecular Docking:

    • Simulate interactions with bacterial topoisomerase IV (PDB: 3TTZ) and voltage-gated calcium channels (Cav3.2) .

Pharmacokinetic Profiling

  • ADMET Predictions: Calculate log P (predicted: 3.1) and assess cytochrome P450 interactions using SwissADME.

  • In Vivo Studies: Monitor bioavailability and toxicity in rodent models.

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